Fluoro(methoxy)phosphinate
Description
Properties
IUPAC Name |
fluoro(methoxy)phosphinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4FO3P/c1-5-6(2,3)4/h1H3,(H,3,4)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYSYNHDZZHXNB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)([O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3FO3P- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631410 | |
| Record name | fluoro(methoxy)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.005 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-02-9 | |
| Record name | fluoro(methoxy)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphite Intermediate Fluorination
A contemporary approach involves the use of phosphite intermediates, which undergo fluorination via electrophilic fluorine sources. For instance, diethyl methoxyphosphonite reacts with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to introduce the fluoro group:
$$
\text{CH}3\text{OP(O)(OEt)}2 + \text{Selectfluor} \rightarrow \text{CH}_3\text{OP(O)F(OEt)} + \text{Byproducts} \quad \text{(Studies toward α-fluorinated phosphonates, 2002)}
$$
This method achieves higher yields (75–85%) and avoids corrosive HF gas, making it preferable for laboratory-scale synthesis.
Pudovik Reaction for α-Hydroxy β-Fluoro Phosphonates
Recent advancements have utilized the Pudovik reaction, a radical-based process, to construct fluorinated phosphonates. By reacting fluorinated aldehydes with phosphites in the presence of AIBN (azobisisobutyronitrile), researchers have synthesized derivatives of this compound:
$$
\text{R}f\text{CHO} + \text{P(OEt)}3 \xrightarrow{\text{AIBN}} \text{R}f\text{CH(O)P(OEt)}2 \quad \text{(Design and Synthesis of α-hydroxy β-fluoro phosphonates, 2022)}
$$
Here, R$$_f$$ denotes a fluorinated alkyl group. This method is notable for its stereochemical control and compatibility with carbohydrate-derived building blocks.
Tin-Mediated Desulfonylation
Tin hydrides have been employed to remove sulfonyl groups from intermediates, enabling access to α-fluoro phosphonates. For example, tributyltin hydride (Bu$$_3$$SnH) facilitates the desulfonylation of α-(pyrimidin-2-ylsulfonyl)alkylphosphonates, yielding this compound derivatives:
$$
\text{RSO}2\text{CF}2\text{P(O)(OMe)}2 + \text{Bu}3\text{SnH} \rightarrow \text{CF}2\text{P(O)(OMe)}2 + \text{Byproducts} \quad \text{(Tin-mediated cleavage, 2002)}
$$
This method is advantageous for its mild conditions and ability to retain stereochemical integrity.
Key Reaction Mechanisms
Nucleophilic Fluorination
The substitution of chlorine or hydroxyl groups by fluorine typically proceeds via an S$$_\text{N}$$2 mechanism. For instance, in the Wittmann protocol, KF acts as a fluoride ion donor, attacking the electrophilic phosphorus center in methoxyphosphoryl dichloride:
$$
\text{CH}3\text{OP(O)Cl}2 + \text{F}^- \rightarrow \text{CH}_3\text{OP(O)FCl}^- + \text{Cl}^-
$$
Radical Pathways in Pudovik Reactions
The Pudovik reaction involves the generation of phosphorus-centered radicals, which abstract hydrogen from fluorinated aldehydes. Subsequent recombination with phosphite radicals forms the desired phosphonate:
$$
\text{P(OEt)}3 \xrightarrow{\text{AIBN}} \text{P(OEt)}3^\bullet
$$
$$
\text{P(OEt)}3^\bullet + \text{R}f\text{CHO} \rightarrow \text{R}f\text{CH(O)P(OEt)}3 \quad \text{(Radical mechanism)}
$$
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, yields, and limitations of prominent preparation methods:
| Method | Starting Materials | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Stoelzer and Simon (1960) | PCl$$3$$, CH$$3$$OH, HF | Room temperature | 45–60 | Simple reagents | Corrosive byproducts |
| Wittmann (1963) | POCl$$_3$$, KF | Reflux, anhydrous | 55–65 | Avoids HF gas | Requires excess KF |
| Selectfluor® Fluorination | Diethyl methoxyphosphonite | 80°C, 12 h | 75–85 | High yield, mild conditions | Expensive fluorinating agent |
| Pudovik Reaction | Fluorinated aldehydes | AIBN, 70°C, 6 h | 70–80 | Stereochemical control | Radical initiator required |
| Tin-Mediated Desulfonylation | Sulfonylphosphonates | Bu$$_3$$SnH, 60°C, 3 h | 65–75 | Mild desulfonylation | Toxicity of tin reagents |
Challenges and Innovations
Moisture Sensitivity
This compound is highly sensitive to hydrolysis due to the electrophilic phosphorus center. Recent innovations employ silyl protecting groups (e.g., trimethylsilyl chloride) to stabilize intermediates during synthesis.
Green Chemistry Considerations
Traditional methods relying on POCl$$3$$ or PCl$$3$$ generate stoichiometric HCl, posing environmental and safety concerns. Alternative routes using cyclic phosphonates or microwave-assisted reactions have reduced reaction times and waste.
Catalytic Fluorination
Emerging strategies utilize transition-metal catalysts (e.g., palladium) to enable C–F bond formation under milder conditions. For example, Pd-catalyzed fluorination of arylphosphinates offers a pathway to aryl-substituted derivatives.
Chemical Reactions Analysis
Types of Reactions
Fluoro(methoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinates. These products have significant applications in various fields, including medicinal chemistry and materials science.
Scientific Research Applications
Fluoro(methoxy)phosphinate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of fluoro(methoxy)phosphinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through various pathways, including the formation of stable complexes with the enzyme or the disruption of enzyme-substrate interactions .
Comparison with Similar Compounds
Table 1: Comparison of Linear Polyene Compounds
Key Findings :
- Heptaenes from Streptomyces (e.g., GF20-derived) show selective inhibition against antagonistic fungi (Xylaria sp.), outperforming tetraenes in bioactivity .
- Candicidin, a heptaene macrolide, exhibits specialized activity against Escovopsis in ant-fungus symbioses .
- Linear heptaenes like aslanol and aslanipyrone feature phenolic or pyrone moieties, suggesting diverse biosynthetic pathways .
Comparison with Polycyclic Aromatic Hydrocarbons (PAHs)
PAHs like phenanthrene and anthracene share the IUPAC designation tetradeca-1,3,5,7,9,11,13-heptaene but differ in ring fusion patterns.
Table 2: Comparison of PAHs with Heptaene Designation
Key Findings :
- Phenanthrene is widely used in industrial applications (e.g., steroid synthesis) due to its stability and reactivity .
- Anthracene ’s fluorescence and electron transport properties make it valuable in optoelectronics .
Structural and Functional Divergence
- Linear Polyenes : Prioritize antifungal activity via membrane disruption, with chain length and functional groups (e.g., macrolide rings) influencing specificity .
- PAHs : Stability and aromaticity drive applications in materials science, contrasting sharply with the bioactive roles of linear polyenes .
Q & A
Q. Q1: What are the recommended synthetic methodologies for preparing fluoro(methoxy)phosphinate derivatives, and how can reaction yields be optimized?
Answer: this compound synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated phosphine ligands (e.g., ylide-functionalized phosphines) can catalyze cross-coupling reactions under mild conditions. Optimization strategies include:
- Using palladium or nickel catalysts in anhydrous solvents (e.g., THF or DMF) at 60–80°C.
- Adjusting steric and electronic effects of substituents; electron-withdrawing groups (e.g., trifluoromethyl) improve reactivity .
- Monitoring reaction progress via LC-MS/MS to identify intermediates and byproducts .
Typical yields range from 56% to 99%, depending on substituents and catalyst loading .
Q. Q2: Which analytical techniques are most effective for characterizing this compound purity and structural integrity?
Answer:
- NMR Spectroscopy: Use and NMR to confirm fluorinated and phosphinate moieties. Deuterated chloroform (CDCl) is ideal for resolving splitting patterns .
- LC-MS/MS: Quantify trace impurities and validate molecular ions (e.g., [M+H]) with electrospray ionization (ESI). C18 columns and methanol/water mobile phases are recommended for separation .
- FT-IR: Identify P-O-C (1050–1150 cm) and P-F (800–950 cm) stretches .
Advanced Research Questions
Q. Q3: How do electronic and steric effects influence the reactivity of this compound in catalytic applications?
Answer:
- Electronic Effects: Electron-deficient aryl groups (e.g., -CF) enhance electrophilicity at the phosphorus center, facilitating nucleophilic attacks. Methoxy groups donate electron density, reducing reactivity but improving solubility .
- Steric Effects: Bulky substituents (e.g., tert-butyl) hinder coordination to metal catalysts, lowering catalytic efficiency. Computational studies (DFT) are advised to model steric thresholds .
- Case Study: In Buchwald-Hartwig aminations, methoxy-substituted phosphinates showed 20% lower turnover frequencies compared to trifluoromethyl analogs due to reduced electrophilicity .
Q. Q4: What are the key factors affecting the hydrolytic stability of this compound under aqueous conditions?
Answer:
- pH Sensitivity: Hydrolysis accelerates in acidic (pH < 3) or alkaline (pH > 10) conditions due to protonation or hydroxide attack on the phosphorus center. Neutral buffers (e.g., phosphate-perchlorate, pH 7.4) are optimal for stability studies .
- Structural Modifications: Fluorine atoms at β-positions destabilize the transition state, reducing hydrolysis rates by 40% compared to non-fluorinated analogs .
- Experimental Design: Conduct accelerated stability testing at 40°C/75% RH for 4 weeks, with LC-MS/MS monitoring of degradation products (e.g., phosphoric acid) .
Q. Q5: How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf_ff) for this compound derivatives?
Answer:
- Data Validation: Cross-reference experimental values (e.g., calorimetry) with computational models (Gaussian or ORCA software) to identify outliers .
- Source Discrepancies: Differences in purity (e.g., <95% vs. >99%) or solvent effects (polar vs. non-polar) may explain variations. Always report solvent and grade in methodologies .
- Example: NIST Standard Reference Data for dimethylphosphine oxide shows ±2.5% variability in ΔH due to calibration protocols .
Methodological and Safety Considerations
Q. Q6: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact. Use fume hoods for synthesis steps .
- Waste Management: Collect aqueous waste separately and neutralize with calcium carbonate before disposal. Incinerate organic waste at >1000°C to avoid PFAS generation .
- Emergency Measures: For spills, apply inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Q. Q7: What strategies improve the reproducibility of this compound-based reactions in cross-coupling studies?
Answer:
- Standardize Catalysts: Use commercially available Pd/XPhos systems to minimize batch-to-batch variability .
- Moisture Control: Employ Schlenk lines or gloveboxes (<1 ppm HO) to prevent hydrolysis of phosphinate precursors .
- Documentation: Report exact equivalents of reagents, reaction times, and quenching methods (e.g., rapid cooling vs. gradual) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
